
2-(4-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, also known as FP1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
2-(4-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile's mechanism of action is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors. In cancer research, 2-(4-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. In Alzheimer's disease research, 2-(4-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile has been shown to inhibit the activity of the enzyme beta-secretase, which is involved in the production of amyloid-beta peptides. In depression research, 2-(4-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile has been shown to inhibit the reuptake of serotonin and norepinephrine, which increases their levels in the brain.
Biochemical and Physiological Effects
2-(4-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 2-(4-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease research, 2-(4-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile has been shown to reduce the levels of amyloid-beta peptides and improve cognitive function in animal models. In depression research, 2-(4-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile has been shown to improve mood and reduce symptoms of depression in animal models.
実験室実験の利点と制限
2-(4-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for certain enzymes and receptors. However, 2-(4-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile also has some limitations, including its low solubility in water and potential toxicity at high doses.
将来の方向性
There are several future directions for research on 2-(4-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile. In cancer research, further studies are needed to determine the optimal dosage and treatment duration for 2-(4-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, as well as its potential use in combination with other cancer treatments. In Alzheimer's disease research, further studies are needed to determine the long-term effects of 2-(4-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile on cognitive function and the underlying mechanisms of its neuroprotective effects. In depression research, further studies are needed to determine the optimal dosage and treatment duration for 2-(4-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, as well as its potential use in combination with other antidepressant treatments. Additionally, further studies are needed to explore the potential therapeutic applications of 2-(4-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile in other diseases and conditions.
合成法
2-(4-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile can be synthesized through a multi-step process, starting with the reaction of 4-fluorobenzaldehyde with 4-(4-methylbenzoyl)piperazine. The resulting compound is then reacted with 2-bromo-2-nitropropane to yield 4-(4-methylbenzoyl)-1-(4-fluorophenyl)piperazine-2,5-dione. This intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to form 2-(4-fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile.
科学的研究の応用
2-(4-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, 2-(4-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and lung cancer. In Alzheimer's disease research, 2-(4-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of the disease. In depression research, 2-(4-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile has been shown to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, which are involved in mood regulation.
特性
IUPAC Name |
2-(4-fluorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-15-2-4-17(5-3-15)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(29-22)16-6-8-18(23)9-7-16/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFDBITYHHBXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2460639.png)

![2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2460646.png)
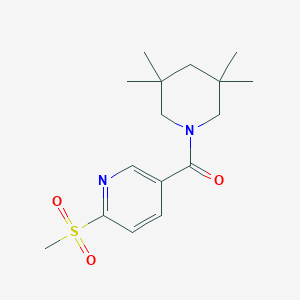

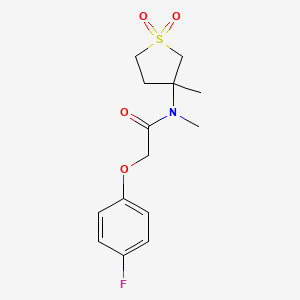
![1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2460650.png)
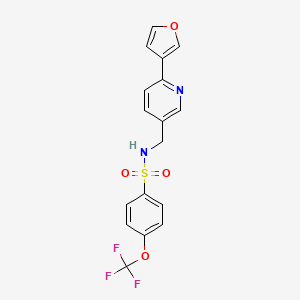
![2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B2460652.png)
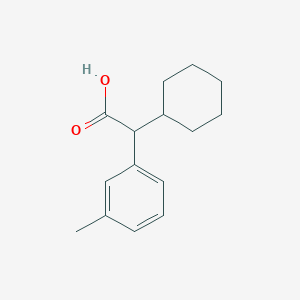
![4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide](/img/structure/B2460655.png)
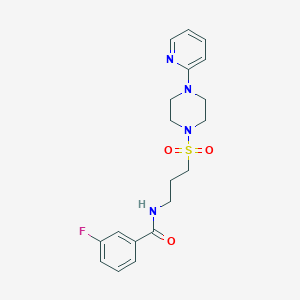
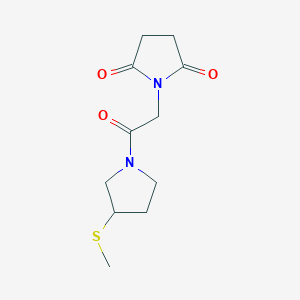
![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2460659.png)